molecular formula C11H13N3 B13930331 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine CAS No. 61149-65-3

2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine

Cat. No.: B13930331
CAS No.: 61149-65-3
M. Wt: 187.24 g/mol
InChI Key: YNOJKGXNFJYGQE-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine can be achieved through a multi-step process involving the condensation of o-phenylenediamine derivatives with carbonyl compounds and isocyanides. One efficient method involves a one-pot three-component reaction using zirconium tetrachloride as a catalyst. This reaction is carried out in ethanol at room temperature, yielding the desired product with good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of environmentally benign catalysts and solvents is preferred to ensure sustainable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cholesteryl ester transfer proteins, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-3-methylidene-3,4-dihydroquinoxalin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

61149-65-3

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2,4-dimethyl-3-methylidenequinoxalin-6-amine

InChI

InChI=1S/C11H13N3/c1-7-8(2)14(3)11-6-9(12)4-5-10(11)13-7/h4-6H,2,12H2,1,3H3

InChI Key

YNOJKGXNFJYGQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)N)N(C1=C)C

Origin of Product

United States

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